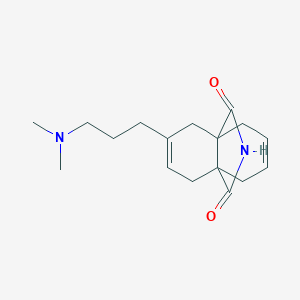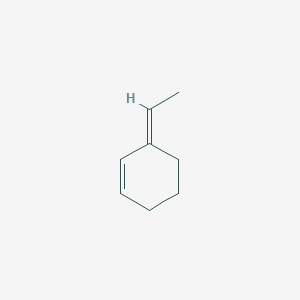
2-benzylidene-1-benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzylidene-1-benzofuran-3(2H)-one, commonly known as BBF, is a synthetic compound that has gained attention in the scientific research community due to its potential pharmacological properties. BBF has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.
作用機序
The mechanism of action of BBF is not fully understood, but it is believed to act through multiple pathways. BBF has been found to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase, leading to a reduction in inflammation. BBF has also been found to scavenge free radicals, which can cause oxidative damage, leading to a reduction in oxidative stress. Furthermore, BBF has been found to induce apoptosis, a process of programmed cell death, in cancer cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects:
BBF has been found to have several biochemical and physiological effects. BBF has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, leading to a reduction in inflammation. BBF has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, leading to a reduction in oxidative stress. Furthermore, BBF has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth.
実験室実験の利点と制限
BBF has several advantages and limitations for lab experiments. BBF is a synthetic compound, which can be easily synthesized in large quantities, making it suitable for large-scale experiments. BBF has also been found to possess potent pharmacological properties, making it a promising candidate for further research. However, BBF has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of BBF is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
BBF has shown promising results in various scientific research applications, and there is a need for further research to fully understand its pharmacological properties. Future research could focus on elucidating the mechanism of action of BBF, which can help in the design of more targeted experiments. Furthermore, future research could focus on developing new formulations of BBF, which can improve its solubility and bioavailability. Additionally, future research could focus on studying the potential toxicological effects of BBF, which can help in the development of safe and effective therapeutic agents.
合成法
BBF can be synthesized through a multistep process involving the condensation of benzofuranone with benzaldehyde in the presence of a catalyst. The reaction mixture is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain the pure compound. The synthesis method of BBF has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学的研究の応用
BBF has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications. BBF has been found to possess potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. BBF has also been shown to possess antioxidant properties, which can protect against oxidative stress-induced damage. Furthermore, BBF has been found to exhibit anticancer properties, making it a promising candidate for cancer therapy.
特性
分子式 |
C15H10O2 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
(2E)-2-benzylidene-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O2/c16-15-12-8-4-5-9-13(12)17-14(15)10-11-6-2-1-3-7-11/h1-10H/b14-10+ |
InChIキー |
OMUOMODZGKSORV-GXDHUFHOSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3O2 |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)

![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)









![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)
